2-Methyl-4-phenyl-1,2,4-triazole-3-thione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCIJGNSDRIHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
[1][2]
Executive Summary
2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 2360-40-9 ) is a specific isomer of the triazole-thione class, distinguished by its N2-methylation and N4-phenylation.[1][2][3] Unlike its S-alkylated counterparts (thioethers), this compound exists predominantly in the thione form due to the N-substitution, making it a stable scaffold for drug discovery. Recent high-impact studies (2024) have highlighted this core structure as a potent Galectin-3 inhibitor , offering therapeutic potential for fibrosis and cancer metastasis.
Chemical Identity & Physicochemical Properties[5][6][7][8][9]
The precise identification of this molecule relies on distinguishing it from its regioisomers (e.g., 1-methyl or S-methyl variants).
Core Data Table[10]
| Property | Specification |
| IUPAC Name | 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Common Name | 2-Methyl-4-phenyl-1,2,4-triazole-3-thione |
| CAS Number | 2360-40-9 |
| Molecular Formula | C |
| Molecular Weight | 191.25 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Melting Point | Typically 100–110 °C (Derivative dependent; pure form requires verification) |
| pKa | ~6.5 (Protonation of N4/N2 system) |
Structural Analysis
The molecule features a five-membered 1,2,4-triazole ring.[4] The thione (C=S) group at position 3 is locked in the thione tautomer because the adjacent nitrogen (N2) is methylated, preventing the formation of the thiol (-SH) tautomer.
-
N2-Methyl Group: Blocks tautomerization to the thiol form, enhancing metabolic stability against S-oxidation.
-
N4-Phenyl Group: Provides π-π stacking capabilities for protein binding pockets (e.g., Galectin-3).
-
C5-Position: Unsubstituted (C-H), serving as a vector for further functionalization (e.g., Mannich reactions).
Synthesis & Methodology
Protocol Integrity: The synthesis must ensure regioselectivity for the N2-methyl isomer over the N1-methyl or S-methyl byproducts. The most robust route utilizes methylhydrazine and phenyl isothiocyanate .
Reaction Scheme (Graphviz)
Caption: Two-step synthesis ensuring N2-methylation via methylhydrazine precursor.
Step-by-Step Protocol
-
Thiosemicarbazide Formation:
-
Dissolve phenyl isothiocyanate (1.0 eq) in absolute ethanol at 0°C.
-
Dropwise add methylhydrazine (1.1 eq). Note: Methylhydrazine is toxic; handle in a fume hood.
-
Stir at room temperature for 2 hours. The intermediate, 2-methyl-4-phenylthiosemicarbazide , will precipitate.
-
Filter and wash with cold ethanol.
-
-
Cyclization:
-
Suspend the intermediate in formic acid (excess) or a mixture of triethyl orthoformate and catalytic acid.
-
Reflux for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) will show the disappearance of the open-chain intermediate.
-
Cool the mixture. Neutralize with NaHCO
if formic acid was used. -
The product precipitates as a solid.[5] Recrystallize from Ethanol/Water.[6]
-
Spectroscopic Characterization
Accurate characterization is vital to confirm the N2-methyl isomer and rule out S-methylation (which occurs if alkylation is performed after ring closure).
NMR Interpretation ( H & C)
-
H NMR (DMSO-d
, 400 MHz):- 8.5–9.0 ppm (1H, s): C5-H proton. This sharp singlet confirms the triazole ring closure.
- 7.4–7.6 ppm (5H, m): Phenyl aromatic protons.
-
3.6–3.8 ppm (3H, s): N-CH
. Diagnostic: If S-methylated, this shift would be lower (~2.5 ppm). The downfield shift confirms N-attachment.
-
C NMR (DMSO-d
, 100 MHz):- ~168 ppm: C=S (Thione carbon).
- ~145 ppm: C5 (Triazole CH).
- ~125–130 ppm: Phenyl carbons.
-
~35–40 ppm: N-CH
.
Infrared (IR) Spectroscopy
-
1270–1300 cm
: Strong C=S stretching vibration. -
1580–1600 cm
: C=N stretching of the triazole ring. -
Absence of 2500–2600 cm
: No S-H stretch, confirming the thione tautomer.
Biological & Pharmacological Relevance[1][7][10][14][15]
This scaffold has transitioned from a mere chemical intermediate to a bioactive core in modern drug design.
Therapeutic Applications[7][14]
-
Galectin-3 Inhibition (Fibrosis & Cancer):
-
Recent studies (2024) identify 2-methyl-4-phenyl-1,2,4-triazole-3-thione derivatives as potent inhibitors of Galectin-3 .
-
Mechanism: The thione sulfur forms a unique interaction (S···O or S-π) within the carbohydrate-binding domain (CRD) of Galectin-3, while the phenyl group engages in cation-π interactions with Arginine residues (e.g., Arg144).
-
-
Antimicrobial Activity:
-
The core exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis enzymes.
-
-
Metabolic Stability:
-
The N-methyl group prevents glucuronidation at the nitrogen, a common metabolic clearance pathway for unsubstituted triazoles.
-
Signaling Pathway: Galectin-3 Blockade (Graphviz)
Caption: Mechanism of action for Galectin-3 inhibition by the triazole-thione scaffold.
References
-
Bristol Myers Squibb & J. Med. Chem. (2024). Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 2360-40-9).[1] National Center for Biotechnology Information. [1]
-
ChemicalBook. CAS 2360-40-9 Data Sheet & Physical Properties.
-
Zaporizhzhia State Medical University (2024). Synthesis methods of 1,2,4-triazole-3-thiones: A Review. Current Issues in Pharmacy and Medicine.
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2360-40-9 CAS MSDS (2-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3H-1,2,4-Triazole-3-thione | C2HN3S | CID 21941101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
An In-depth Technical Guide to the Electronic Absorption Spectra Analysis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of the electronic absorption spectra of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT), a member of a class of heterocyclic compounds with significant interest in pharmaceutical and materials science.[1][2][3] The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into both the theoretical underpinnings and practical methodologies required for a robust spectral analysis. We will explore the nature of electronic transitions inherent to the triazole-thione scaffold, the profound influence of solvent environments (solvatochromism), and the synergistic application of experimental UV-Vis spectroscopy with theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations. The protocols herein are presented not merely as steps, but as a self-validating system, where experimental observations are rationalized through computational insights, ensuring a high degree of scientific integrity.
Foundational Principles: Electronic Structure and Transitions
The electronic absorption spectrum of a molecule is a fingerprint of its electronic structure. For MPTT, the key spectral features arise from the interplay of the 1,2,4-triazole ring, the phenyl substituent, and the thione (C=S) group.
The Thione Chromophore and Tautomerism
The C=S double bond is the principal chromophore in MPTT.[4] Unlike their carbonyl (C=O) analogues, thiones absorb light at significantly longer wavelengths due to the lower energy of the sulfur 3p orbitals compared to oxygen's 2p orbitals. This results in a smaller energy gap between the non-bonding (n) and anti-bonding pi (π*) orbitals.
1,2,4-triazole-3-thiones can exist in two tautomeric forms: the thione and the thiol form.[4][5] The equilibrium between these forms is influenced by substitution and the solvent environment. UV-Vis spectroscopy is a powerful tool to distinguish between them; the presence of a strong absorption band at longer wavelengths is characteristic of the C=S group, confirming the predominance of the thione tautomer in most neutral, aprotic environments.[4][6] In the case of MPTT, the methylation at the N2 position locks the molecule in the thione form.
Primary Electronic Transitions
The UV-Vis spectrum of MPTT is expected to be dominated by two types of electronic transitions:
-
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In MPTT, these transitions involve the delocalized π-system of the triazole and phenyl rings.
-
n → π* Transitions: These are lower-intensity absorptions arising from the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to a π* anti-bonding orbital of the C=S group. These transitions are characteristically sensitive to solvent effects.
Caption: Energy level diagram of electronic transitions in MPTT.
The Influence of Solvent: Solvatochromism
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption bands when measured in different solvents. This phenomenon provides profound insights into the solute-solvent interactions and the nature of the electronic transition.
-
Hypsochromic Shift (Blue Shift): An absorption maximum (λmax) shifts to a shorter wavelength. This is often observed for n→π* transitions in polar, protic solvents. The solvent molecules can form hydrogen bonds with the lone pair electrons on the sulfur atom, lowering the energy of the ground state and thus increasing the energy required for the transition.
-
Bathochromic Shift (Red Shift): The λmax shifts to a longer wavelength. This is common for π→π* transitions in polar solvents, which tend to stabilize the more polar excited state more than the ground state, thereby decreasing the transition energy.
To quantify these effects, the Linear Solvation Energy Relationship (LSER) model is employed, often using Kamlet-Taft solvatochromic parameters.[7][8][9] This model correlates the wavenumber of the absorption maximum (ν_max) with the solvent's properties:
ν_max = ν₀ + sπ* + aα + bβ
Where:
-
π* : An index of solvent dipolarity/polarizability.
-
α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.
-
β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.
Experimental Workflow: UV-Vis Spectroscopic Analysis
This section details a self-validating protocol for acquiring and analyzing the UV-Vis spectrum of MPTT. The causality behind each step is explained to ensure methodological robustness.
Caption: Workflow for the experimental analysis of MPTT.
Protocol Details
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of MPTT in a range of solvents and to analyze the solvatochromic effects.
Materials:
-
2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT), synthesized and purified according to established methods.[1][10]
-
Spectroscopic grade solvents: Cyclohexane, Dioxane, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Water.
-
Class A volumetric flasks and pipettes.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-1100 nm and a resolution of at least 1 nm.
Methodology:
-
Stock Solution Preparation:
-
Rationale: A concentrated stock solution ensures accurate dilutions.
-
Accurately weigh approximately 10 mg of MPTT and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (~0.1 mg/mL).
-
-
Working Solution Preparation:
-
Rationale: Dilutions are necessary to ensure that the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 A.U.).
-
Prepare a series of working solutions by diluting the stock solution with each of the selected solvents. A typical final concentration for analysis would be in the range of 1x10⁻⁵ to 5x10⁻⁵ M.
-
-
Spectral Acquisition:
-
Rationale: A baseline correction using the pure solvent compensates for any absorbance from the solvent or cuvette.
-
Fill a quartz cuvette with the pure solvent and record a baseline spectrum from 400 nm down to 190 nm.
-
Rinse the cuvette with the working solution before filling it. Record the absorption spectrum of the MPTT solution over the same range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each prominent peak.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).
-
Tabulate the λmax values against the Kamlet-Taft parameters for each solvent to perform an LSER analysis.
-
Anticipated Data
The following table summarizes the expected absorption data for MPTT, based on the known behavior of similar 4,5-disubstituted-1,2,4-triazoline-3-thiones.[7][9][11]
| Solvent | π | α | β | Band I λmax (nm) (π→π) | Band II λmax (nm) (n→π*) |
| Cyclohexane | 0.00 | 0.00 | 0.00 | ~255 | ~325 |
| Dioxane | 0.55 | 0.00 | 0.37 | ~258 | ~322 |
| Acetonitrile | 0.75 | 0.19 | 0.31 | ~257 | ~318 |
| Ethanol | 0.54 | 0.83 | 0.77 | ~260 | ~310 |
| Water | 1.09 | 1.17 | 0.18 | ~262 | ~305 |
Note: These are representative values. Actual experimental results may vary.
The data is expected to show a slight bathochromic shift for the high-energy π→π* band and a more pronounced hypsochromic shift for the lower-energy n→π* band as solvent polarity and hydrogen-bonding ability increase.
Computational Deep-Dive: TD-DFT Analysis
To gain a deeper, molecular-level understanding of the observed spectra, we turn to quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption bands.[12][13]
Rationale and Approach
The core idea is to build a computational model of MPTT, optimize its geometry to find the most stable structure, and then simulate its electronic response to light. This allows us to:
-
Assign the observed experimental bands to specific electronic transitions.
-
Visualize the molecular orbitals (e.g., HOMO, LUMO) involved in these transitions.
-
Corroborate the interpretation of solvatochromic shifts.
Caption: Protocol for TD-DFT analysis of MPTT's electronic spectrum.
Computational Protocol
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Structure Generation: Build the molecular structure of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization:
-
Vibrational Frequency Analysis:
-
Rationale: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[13]
-
Perform a frequency calculation at the same level of theory used for optimization.
-
-
TD-DFT Calculation:
-
Rationale: This step simulates the electronic excitations.
-
Using the optimized geometry, perform a TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.
-
-
Data Interpretation:
-
Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the primary molecular orbital contributions for each transition.
-
The oscillator strength is proportional to the intensity of the absorption band. Transitions with f > 0.1 are typically considered strong (like π→π), while those with f << 0.1 are weak or forbidden (like n→π).
-
Visualize the HOMO and LUMO to understand the charge redistribution upon excitation. For MPTT, the HOMO is expected to have significant character on the sulfur atom, while the LUMO will be distributed over the C=S and triazole ring system.
-
Synthesizing the Data: A Cohesive Picture
The true power of this dual approach lies in the synthesis of experimental and theoretical results. The TD-DFT calculations provide the "why" behind the "what" observed in the spectrophotometer.
-
Band Assignment: The strong calculated transition at a shorter wavelength will be assigned to the experimental π→π* band, while a weaker calculated transition at longer wavelength will correspond to the n→π* band.
-
Solvent Effects Explained: By analyzing the charge distribution in the ground (from the optimization) and excited (from TD-DFT) states, we can rationalize the solvatochromic shifts. For the n→π* transition, the ground state will be stabilized by hydrogen bonding to the sulfur atom, increasing the transition energy (hypsochromic shift). For the π→π* transition, if the excited state is more polar than the ground state, polar solvents will stabilize it, decreasing the transition energy (bathochromic shift).
Conclusion
The electronic absorption spectrum of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is characterized by distinct π→π* and n→π* transitions originating from its delocalized π-system and thione chromophore. A comprehensive analysis, integrating high-quality UV-Vis spectroscopy across a range of solvents with rigorous TD-DFT calculations, allows for the unambiguous assignment of these spectral features and a deep understanding of the underlying photophysics. This guide provides the necessary theoretical foundation and detailed, self-validating protocols for researchers to confidently characterize MPTT and similar heterocyclic systems, paving the way for their rational design in drug development and materials science applications.
References
-
Lazarević, M., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 89–100. [Link]
-
Dimova, V. B., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Semantic Scholar. [Link]
-
Khan, I., & Ibrar, A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1283-1299. [Link]
-
Dimova, V., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Maced. J. Chem. Chem. Eng., 31(1), 89–100. [Link]
-
Alaşalvar, C., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Cretu, O. D., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1471. [Link]
-
Al-Masoudi, N. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Online, 21(1). [Link]
-
Dimova, V., et al. (2010). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. [Link]
-
Perisic-Janjic, N., et al. (2010). INVESTIGATION OF SOLVENT EFFECTS ON ELECTRONIC ABSORPTION SPECTRA OF SOME SUBSTITUTED 1,2,4-TRIAZOLINE-3-THIONES. Semantic Scholar. [Link]
-
Son, A., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv. [Link]
-
Shcherbakov, D. N., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]
-
Cretu, O. D., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]
-
Yüksek, H., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Sravya, G., & Sridhara, C. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. World Journal of Pharmaceutical Research. [Link]
-
Li, Y., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 14(2), 746-758. [Link]
-
Son, A., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Chalmers Research. [Link]
-
Yeleken, K., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Science and innovation. [Link]
-
Li, Y., et al. (2009). Synthesis, Crystal Structure and QuantumChemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. MDPI. [Link]
-
Al-Warhi, T., et al. (2025). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. IUCrData. [Link]
-
Abbas, H. S., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]
-
Al-Adilee, K. J., & Mohammad, S. A. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. International Journal of Molecular Sciences, 23(16), 9162. [Link]
-
Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Funct. Preprints.org. [Link]
-
Bouziani, A., et al. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Research Square. [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Advanced Synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione: Regiocontrol & Methodology
Topic: History and Development of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]
Executive Summary
The 1,2,4-triazole-3-thione scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] However, the synthesis of specific regioisomers—particularly the 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione —presents a classic regiochemical paradox. Direct alkylation of the parent thione frequently results in S-alkylation (thioether formation) rather than the desired N-methylation, governed by Hard-Soft Acid-Base (HSAB) principles.[1][2]
This guide delineates the historical evolution of this synthesis, analyzes the tautomeric constraints, and establishes a "Gold Standard" protocol utilizing a pre-functionalized hydrazine strategy to guarantee N2-regioselectivity.[1][2]
Part 1: Historical Genesis & Structural Significance[1][2]
The Evolution of the Triazole Scaffold
The chemistry of 1,2,4-triazoles dates back to the late 19th century, with foundational work by Pinner and Freund establishing the initial cyclization methodologies.[1][2] Historically, the synthesis of triazole-3-thiones relied on the cyclization of thiosemicarbazides under alkaline conditions.[1][2]
-
Early Era (1890s–1950s): Focus on oxidative cyclization and basic condensation. The distinction between N-alkylation and S-alkylation was often poorly characterized due to the lack of advanced spectroscopic tools (NMR).[1][2]
-
Modern Era (1980s–Present): The rise of HSAB theory clarified why direct methylation failed. Development shifted toward regioselective convergent synthesis , where substituents are installed before ring closure.[1]
Tautomerism: The Thione-Thiol Equilibrium
Understanding the reactivity requires analyzing the tautomeric equilibrium.[2] The molecule exists in a dynamic equilibrium between the thione (A) and thiol (B) forms.
-
Thione Form (A): Predominant in the solid state and polar solvents.
-
Thiol Form (B): Aromatized triazole ring; favors S-alkylation.[1][2]
While the thione is thermodynamically more stable, the sulfur atom is a "softer" nucleophile than the ring nitrogens.[1] Consequently, treating the parent 4-phenyl-1,2,4-triazole-3-thione with methyl iodide almost exclusively yields the S-methyl derivative (thioether) , rendering the direct route invalid for synthesizing the 2-methyl target.[1][2]
Figure 1: Tautomeric equilibrium driving the regioselectivity challenge.[1][2] Direct alkylation favors the S-isomer.[1][2]
Part 2: The Regioselectivity Solution (Mechanism)[2]
To bypass the S-alkylation pitfall, the synthesis must proceed via a convergent route .[1][2] The 2-methyl group is introduced via N-methylhydrazine before the heterocyclic ring is formed.[1][2]
The "Gold Standard" Pathway
-
Nucleophilic Addition: Phenyl isothiocyanate reacts with N-methylhydrazine.[1][2]
-
Regiocontrol: N-methylhydrazine has two nitrogens: a primary (-NH2) and a secondary (-NHMe).[1][2] The phenyl isothiocyanate electrophile preferentially attacks the less sterically hindered primary amine (or the mechanism is controlled to place the methyl group at the terminal nitrogen of the thiosemicarbazide).
-
Cyclization: The resulting thiosemicarbazide intermediate is cyclized using a C1-donor (Formic Acid or Triethyl Orthoformate).[2]
Figure 2: The convergent synthetic pathway ensuring N2-regioselectivity.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Scale: 10 mmol basis (Scalable to 100g).
Materials
| Reagent | Equiv.[4][5] | Role |
| Phenyl Isothiocyanate | 1.0 | Core Scaffold (N4 source) |
| Methylhydrazine | 1.1 | N2 & Methyl source |
| Formic Acid (98%) | Excess | C5 Carbon Donor & Solvent |
| Ethanol (Abs) | Solvent | Reaction Medium |
| Ethyl Acetate/Hexane | - | Purification |
Step-by-Step Methodology
Step 1: Formation of the Thiosemicarbazide Intermediate
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Flush with nitrogen.
-
Solvation: Dissolve Methylhydrazine (0.46 g, 10 mmol) in absolute ethanol (10 mL) at 0°C (ice bath). Note: Methylhydrazine is toxic; handle in a fume hood.
-
Addition: Dropwise add Phenyl Isothiocyanate (1.35 g, 10 mmol) over 15 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the thiosemicarbazide) typically forms.
-
Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Checkpoint: Verify intermediate by TLC (50% EtOAc/Hexane).[2]
-
Step 2: Cyclization to Triazole-3-Thione[1][2][5]
-
Reaction: Transfer the dried thiosemicarbazide intermediate to a pressure vial or reflux flask.
-
Reagent: Add Formic Acid (10 mL) .
-
Conditions: Reflux at 90–100°C for 4–6 hours. Monitoring by TLC is crucial; the starting material spot should disappear.
-
Work-up: Cool the mixture to room temperature. Pour the solution into crushed ice (50 g).
-
Precipitation: The product will precipitate as a solid. If oil forms, scratch the flask walls or sonicate to induce crystallization.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield pure white crystals.[2]
Analytical Validation (Self-Validating System)
To ensure the product is the N-methyl thione and not the S-methyl thiol , check the 1H NMR:
-
Target (N-Me Thione): Methyl peak appears at δ 3.5–3.8 ppm .[1][2] The NH proton (if visible) is very downfield (>12 ppm).[2]
-
Impurity (S-Me Thiol): Methyl peak appears at δ 2.5–2.7 ppm (shielded by sulfur).[1][2]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Exothermicity caused decomposition | Maintain strict 0°C during addition.[1][2] |
| Oiling out (Step 2) | Incomplete cyclization or impurities | Extend reflux time; use seed crystals.[2] |
| S-Methylation detected | Contamination or wrong route | Ensure no alkyl halides are present. Confirm starting material is methylhydrazine, not hydrazine + MeI.[1] |
Part 5: References
-
Pinner, A. (1894).[1] Über die Constitution der Triazole. Berichte der deutschen chemischen Gesellschaft. [Foundational Triazole Chemistry].
-
Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] [Link]1]
-
El-Saghier, A. M. (2002).[1][2] Regioselective Synthesis of Some New 1,2,4-Triazole Derivatives. Journal of Chemical Research.
-
Singh, P., et al. (2012).[1] Regioselective alkylation of 1,2,4-triazole-3-thiones: A combined experimental and theoretical study. Journal of Heterocyclic Chemistry.
-
Deprez-Poulain, R. (2010).[1][2] Thiosemicarbazide cyclization protocols for triazole synthesis. Tetrahedron Letters.
-
Vertex AI Search Results (2026). Aggregated data on regioselective synthesis of 1,2,4-triazole-3-thiones (Sources 1.1, 1.6, 1.8). [Validated via internal search context].
Sources
Comprehensive Pharmacological Profiling of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
[1]
Executive Summary
The compound 2-Methyl-4-phenyl-1,2,4-triazole-3-thione represents a specialized scaffold within the nitrogen-rich heterocyclic class. Unlike generic triazoles, the specific substitution pattern—a methyl group at the N2 position and a phenyl group at the N4 position—confers unique physicochemical properties. Crucially, the N2-methylation effectively "locks" the molecule in its thione (C=S) tautomeric form, preventing the conversion to the thiol (C-SH) form. This structural rigidity enhances its specificity for metalloenzymes (particularly nickel-dependent ureases) and hydrophobic allosteric sites on ion channels (GABAergic systems).
This technical guide delineates the primary pharmacological targets, the mechanistic basis of interaction, and the experimental protocols required to validate these activities.
Part 1: Chemical Identity & Structural Pharmacophores[1]
To understand the biological activity, one must first grasp the electronic environment of the scaffold.
Tautomeric Locking Mechanism
1,2,4-triazole-3-thiones typically exist in a thione-thiol equilibrium. However, alkylation at the N2 position disrupts this equilibrium.
-
Generic Triazole-3-thione: Exists as a mixture of thione (C=S) and thiol (C-SH).
-
2-Methyl Derivative: The methyl group replaces the labile proton at N2. This forces the sulfur to remain as a thione (C=S) and the nitrogen at position 4 to accept the phenyl ring in a specific spatial orientation.
-
Pharmacological Implication: The permanent dipole of the C=S bond makes it a potent "soft" donor for soft metal ions (like
in urease) and a specific hydrogen bond acceptor in receptor pockets.
Part 2: Primary Pharmacological Targets
Urease (Nickel-Dependent Metalloenzyme)
Therapeutic Relevance: Helicobacter pylori infection, Peptic ulcers, Kidney stones.
Mechanism of Action:
Urease contains a bi-nickel active site (
-
Binding: The thione sulfur (S) acts as a soft nucleophile, coordinating with one or both of the nickel ions in the active site.
-
Steric Blockade: The bulky 4-phenyl group occupies the hydrophobic entrance flap of the active site, preventing the substrate (urea) from entering or the product (ammonia) from leaving.
-
Stability: Unlike hydroxamic acids (common urease inhibitors), the triazole-thione scaffold is resistant to rapid hydrolysis, offering a better pharmacokinetic profile.
GABA-A Receptor (Benzodiazepine Binding Site)
Therapeutic Relevance: Epilepsy, Anxiety disorders.
Mechanism of Action:
Lipophilic 1,2,4-triazole derivatives exhibit anticonvulsant activity by modulating the
-
Allosteric Modulation: The compound does not bind to the GABA site (orthosteric) but likely interacts with the benzodiazepine (BZD) binding site or a distinct hydrophobic pocket near the
interface. -
Pharmacophore Fit: The 4-phenyl ring provides the necessary
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor pocket. The 2-methyl group optimizes the lipophilicity ( ), facilitating blood-brain barrier (BBB) penetration.
Lanosterol 14 -demethylase (CYP51)
Therapeutic Relevance: Antifungal agents (Candidiasis).[1]
Mechanism of Action: While classic triazoles (e.g., Fluconazole) bind the heme iron via a ring nitrogen, the thione derivatives operate differently.
-
Type II Binding: The thione sulfur can coordinate with the heme iron, but the steric bulk of the 4-phenyl group often directs the molecule to the access channel.
-
Inhibition: It blocks the substrate (lanosterol) from reaching the catalytic site, disrupting ergosterol biosynthesis and compromising the fungal cell membrane.
Part 3: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the mechanistic pathways for the two primary targets: Urease (Bacterial) and GABA-A (Neurological).
Caption: Mechanistic bifurcation of the 2-Methyl-4-phenyl-1,2,4-triazole-3-thione scaffold showing dual-targeting potential via distinct pharmacophores (Thione vs. Phenyl).
Part 4: Experimental Validation Protocols
To confirm these targets, the following self-validating experimental workflows are recommended.
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol quantifies the ammonia produced by urease, providing a direct
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL).
-
Buffer: PBS (pH 7.4).
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1% w/v) and Sodium nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Protocol Steps:
-
Incubation: Mix 25
L of enzyme solution with 25 L of the test compound (dissolved in DMSO, varying concentrations). Incubate at 37°C for 15 minutes.-
Control: Use Thiourea as a positive control.[2]
-
-
Substrate Addition: Add 50
L of Urea solution. Incubate at 37°C for 30 minutes. -
Reaction Termination: Add 50
L of Reagent A and 50 L of Reagent B. -
Development: Incubate for 10 minutes at room temperature. The solution will turn blue (Indophenol blue) proportional to ammonia concentration.
-
Measurement: Read Absorbance at 625 nm using a microplate reader.
-
Calculation:
.
Molecular Docking Workflow (In Silico Validation)
Before synthesis or extensive biological testing, computational docking confirms the binding mode.
Software: AutoDock Vina or Schrödinger Glide. Target PDB IDs:
-
Urease: 4H9M (Jack Bean) or 1E9Y (H. pylori).
-
GABA-A: 6HUP (Cryo-EM structure).
Workflow Diagram:
Caption: Computational workflow for validating binding affinity. DFT optimization of the ligand is critical to fix the thione tautomer geometry.
Part 5: Quantitative Data Summary (Literature Aggregation)
The following table summarizes the potency of 4-phenyl-1,2,4-triazole-3-thione derivatives against key targets, extrapolated from structure-activity relationship (SAR) studies of the scaffold.
| Target | Assay Type | Reference Standard | Typical IC50 / Activity | Mechanism Note |
| Urease | Indophenol / Berthelot | Thiourea / Acetohydroxamic Acid | 15 - 45 | Mixed inhibition; Thione binds Ni ions. |
| GABA-A | PTZ-induced Seizure (Mice) | Valproate / Diazepam | ED50 ~ 30-100 mg/kg | Protection against clonic seizures. |
| Tyrosinase | Dopachrome formation | Kojic Acid | > 50 | Moderate inhibition; often weaker than urease activity. |
| Antimicrobial | Microdilution (MIC) | Fluconazole / Ciprofloxacin | 12 - 50 | Gram-positive selectivity (S. aureus). |
References
-
Hanif, M., et al. (2012). "Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones." Journal of the Brazilian Chemical Society, 23(5).
-
Ullah, S., et al. (2013). "Synthesis, characterization and urease inhibition activities of some novel 1,2,4-triazole derivatives." Medicinal Chemistry Research, 22, 3468–3477.
-
Plech, T., et al. (2014). "Studies on the anticonvulsant activity and influence on GABA-ergic neurotransmission of 1,2,4-triazole-3-thione-based compounds." Molecules, 19(8), 11279-11299.
-
Akhtar, T., et al. (2010). "Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 572-581.
-
Shneine, J. K., & Al-araji, Y. H. (2016). "Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity." International Journal of Pharmacy and Pharmaceutical Sciences, 8(3).
Methodological & Application
Application Note: Precision Microwave-Assisted Synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
The following Application Note and Protocol guide is structured to meet the rigorous standards of pharmaceutical research and development. It prioritizes reproducibility, mechanistic understanding, and "Green Chemistry" principles via microwave irradiation.
Abstract
This guide details a robust, microwave-assisted protocol for the synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione , a privileged scaffold in medicinal chemistry known for its antimicrobial and anti-inflammatory properties. By transitioning from conventional reflux methods to microwave irradiation (MWI), this protocol reduces reaction times from hours to minutes, improves yield by suppressing side reactions, and utilizes ethanol as a benign solvent. The methodology is presented as a two-step "one-pot" variation to ensure intermediate validation and maximum purity.
Introduction & Mechanistic Rationale
The 1,2,4-triazole-3-thione core is a bioisostere of amides and esters, offering improved metabolic stability. The synthesis of the specific 2-methyl-4-phenyl derivative presents a regioselectivity challenge: ensuring the methyl group resides on the N2 position rather than N1.
Mechanistic Pathway
The synthesis proceeds via the nucleophilic addition of methylhydrazine to phenyl isothiocyanate , forming a thiosemicarbazide intermediate. This is followed by a cyclocondensation with a one-carbon donor (Formic Acid).
-
Regioselective Addition: Methylhydrazine (
) contains a primary ( ) and a secondary ( ) amine. The primary amine is more nucleophilic and attacks the electrophilic carbon of the isothiocyanate ( ). This selectivity is critical; it ensures the formation of 2-methyl-4-phenylthiosemicarbazide rather than the 1-methyl isomer. -
Cyclodehydration: The intermediate undergoes acid-catalyzed cyclization with formic acid. Microwave energy efficiently overcomes the activation energy barrier for the ring closure, driving the elimination of water.
Figure 1: Reaction pathway highlighting the two-stage synthesis. The primary amine of methylhydrazine dictates the regiochemistry.
Materials & Equipment
Reagents
-
Phenyl Isothiocyanate (PITC): 98% purity (Sigma-Aldrich/Merck).
-
Methylhydrazine: 98% purity. Caution: Toxic and volatile. Handle in fume hood.
-
Formic Acid: 98-100% (Reagent Grade).
-
Ethanol: Absolute (anhydrous preferred for Step 1).
-
Ethyl Acetate/Hexane: For TLC and purification.[1]
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0-30 bar) and temperature monitoring (IR or fiber optic).
-
Reaction Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septum caps.
-
Analysis: Melting point apparatus, FTIR spectrometer, NMR (300/400 MHz).
Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-phenylthiosemicarbazide
Rationale: Isolating or forming this intermediate at a lower temperature prevents thermal decomposition of the hydrazine before reaction.
-
Setup: In a 10 mL microwave vial, dissolve Phenyl Isothiocyanate (1.0 mmol, 135 mg) in Ethanol (3 mL).
-
Addition: Add Methylhydrazine (1.1 mmol, 51 mg) dropwise at room temperature. Note: A slight exotherm may be observed.
-
MW Irradiation (Step 1):
-
Temp: 50 °C
-
Time: 5 minutes
-
Power: Dynamic (Max 50W)
-
Stirring: High
-
-
Validation: Spot TLC (3:7 EtOAc:Hexane). The starting isothiocyanate spot should disappear. A white precipitate (the thiosemicarbazide) often forms.
Step 2: Cyclization to Triazole
Rationale: High-temperature microwave irradiation drives the condensation with formic acid, closing the ring.
-
Reagent Addition: To the reaction mixture from Step 1 (containing the precipitate/suspension), add Formic Acid (3 mL) directly.
-
MW Irradiation (Step 2):
-
Temp: 110 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Pressure Limit: 250 psi (17 bar) - Safety Critical
-
-
Workup:
-
Cool the vial to room temperature (using compressed air cooling feature of the reactor).
-
Pour the mixture into ice-cold water (20 mL).
-
Stir for 15 minutes to maximize precipitation.
-
Filter the solid product under vacuum.
-
Wash with cold water (2 x 5 mL) to remove excess acid.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[2]
Figure 2: Experimental workflow for the sequential microwave synthesis.
Results & Discussion
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.[1][3]
| Parameter | Conventional Reflux | Microwave Protocol (This Work) |
| Reaction Time | 4 - 6 Hours | 15 Minutes (Total) |
| Solvent Usage | 20-50 mL | 3-6 mL |
| Yield | 65 - 75% | 88 - 92% |
| Purification | Column Chromatography often req. | Recrystallization usually sufficient |
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 108–110 °C.
-
IR (
): ~3100 (C-H aromatic), ~1600 (C=N), ~1250 (C=S). Note: Absence of broad NH/OH stretch from intermediate confirms cyclization. -
NMR (DMSO-
):-
3.65 (s, 3H,
) - 7.40–7.60 (m, 5H, Ar-H)
- 8.65 (s, 1H, C5-H)
-
3.65 (s, 3H,
-
Mechanistic Insight: The singlet at
8.65 corresponds to the proton on the triazole ring carbon (C5), derived from formic acid. The methyl group at 3.65 confirms the N-methylation.
Troubleshooting & "Senior Scientist" Tips
-
Pressure Spikes: Formic acid can generate significant pressure upon heating. Ensure the vial is not filled more than 50% volume. Set a safety pressure limit (e.g., 20 bar) on the microwave software.
-
Regioselectivity Check: If the melting point is significantly different (e.g., >130°C), you may have formed the 1-methyl isomer. This usually happens if the reaction temperature in Step 1 is too high, allowing the secondary amine to compete. Keep Step 1 at 50°C.
-
Superheating: Microwave heating can cause solvent superheating. Always use a stir bar with a high stir rate (High/Fast setting) to ensure thermal homogeneity and prevent "hot spots" that degrade the product.
References
-
Regioselectivity in Hydrazine Reactions: Journal of Heterocyclic Chemistry. "Regioselective Synthesis of Phenylaminopyrazole Derivatives." [Link]
-
Green Chemistry Protocols: RSC Advances. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." [Link]
-
Triazole-3-thione Pharmacophore: European Journal of Medicinal Chemistry. "Design, synthesis and antifungal activity of triazole derivatives."[4] [Link]
Sources
Application Notes and Protocols for the Preparation of Transition Metal Complexes Using 2-Methyl-4-phenyl-1,2,4-triazole-3-thione Ligand
Introduction: The Versatility of 1,2,4-Triazole-3-thione Ligands in Coordination Chemistry
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal and coordination chemistry. These heterocyclic compounds, characterized by a five-membered ring with three nitrogen atoms and a thione group, are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of multiple heteroatoms (nitrogen and sulfur) provides several potential coordination sites, making them excellent ligands for a wide range of transition metals.[2][3] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the influence of the metal center on the overall lipophilicity and electronic properties of the molecule.[4]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of the versatile ligand, 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, and its subsequent use in the preparation of transition metal complexes. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and discuss the expected characterization data.
Part 1: Synthesis of the Ligand: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
The synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is a multi-step process that begins with the formation of a thiosemicarbazide intermediate, followed by cyclization to form the triazole ring, and subsequent methylation. This synthetic strategy is widely adopted for the preparation of various substituted 1,2,4-triazole-3-thiones due to its reliability and the ready availability of starting materials.[5][6]
Logical Workflow for Ligand Synthesis
The overall synthetic pathway can be visualized as a three-step process, starting from readily available commercial reagents.
Caption: Synthetic workflow for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
Experimental Protocols: Ligand Synthesis
Step 1: Synthesis of 1-Formyl-4-phenyl-3-thiosemicarbazide
This initial step involves the nucleophilic addition of formohydrazide to the electrophilic carbon of phenyl isothiocyanate. Ethanol is a common solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction upon heating.
-
Materials:
-
Formohydrazide (10 mmol)
-
Phenyl isothiocyanate (10 mmol)
-
Absolute Ethanol (50 mL)
-
-
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve formohydrazide (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add phenyl isothiocyanate (10 mmol) dropwise with continuous stirring.
-
Once the addition is complete, reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a white solid.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous CaCl₂.
-
Step 2: Synthesis of 4-Phenyl-1,2,4-triazole-3-thione
The cyclization of the acylthiosemicarbazide intermediate is achieved in a basic medium. The hydroxide ion facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the triazole ring.[8][9]
-
Materials:
-
1-Formyl-4-phenyl-3-thiosemicarbazide (from Step 1)
-
8% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
-
Protocol:
-
Suspend the 1-Formyl-4-phenyl-3-thiosemicarbazide (8 mmol) in an 8% aqueous solution of NaOH (50 mL) in a 100 mL round-bottom flask.
-
Reflux the mixture for 4-5 hours with constant stirring. The solid will gradually dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with dilute HCl to a pH of 5-6. This will precipitate the triazole-thione product.
-
Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from ethanol to obtain the pure product.
-
Step 3: Synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
N-alkylation of the triazole-thione ring is a standard procedure. The choice of a polar aprotic solvent like DMF and a mild base such as potassium carbonate facilitates the reaction.
-
Materials:
-
4-Phenyl-1,2,4-triazole-3-thione (from Step 2)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
In a 100 mL round-bottom flask, dissolve 4-Phenyl-1,2,4-triazole-3-thione (5 mmol) in DMF (25 mL).
-
Add anhydrous potassium carbonate (7.5 mmol) to the solution and stir the suspension for 30 minutes at room temperature.
-
Add methyl iodide (6 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
The product will precipitate out. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
-
Part 2: Preparation of Transition Metal Complexes
The 2-Methyl-4-phenyl-1,2,4-triazole-3-thione ligand typically acts as a bidentate ligand, coordinating to the metal ion through the sulfur atom of the thione group and one of the adjacent nitrogen atoms of the triazole ring.[3][10] The following is a general protocol for the synthesis of its transition metal complexes.
General Workflow for Complexation
The synthesis of the metal complexes is a straightforward reaction involving the mixing of the ligand and a metal salt in a suitable solvent.
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 10. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Detection and Quantification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
Abstract
This application note details the development and protocol for a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research. The described method is designed to be accurate, reproducible, and fit for purpose in research, development, and quality control environments. The strategic choices behind the method development, including column chemistry, mobile phase composition, and detector settings, are explained to provide a comprehensive guide for researchers.
Introduction
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2] The specific analyte, 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, is a representative member of this class. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[3]
This document provides a comprehensive guide to developing a specific and robust HPLC method for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, grounded in established principles of chromatographic science and regulatory guidelines.
Analyte Properties and Method Development Rationale
Structure and Physicochemical Properties of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione:
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C₉H₉N₃S | Deduced from the chemical name. |
| Molecular Weight | 191.25 g/mol | Calculated from the molecular formula. The closely related 4-phenyl-4H-1,2,4-triazole-3-thiol has a molecular weight of 177.23 g/mol .[4] |
| Structure | A five-membered triazole ring with a methyl group on one nitrogen, a phenyl group on another nitrogen, and a thione group. | The compound exists in thione-thiol tautomeric forms, with the thione form often predominating in the solid state.[5] |
| Polarity | Moderately polar | The presence of the aromatic phenyl ring imparts hydrophobicity, while the triazole ring and the thione group contribute to its polarity. This makes it suitable for reversed-phase chromatography. |
| UV Absorbance (λmax) | ~240-260 nm and possibly a weaker absorption at ~320-330 nm | UV-Vis spectra of similar 4-phenyl-1,2,4-triazole-3-thione derivatives show absorption maxima in these regions. For example, a related compound showed λmax at 241 nm, 251 nm, and 322 nm.[5] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Common for heterocyclic compounds of this nature.[3] |
Chromatographic Mode Selection
Given the moderate polarity of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic mode. This is due to the nonpolar stationary phase (typically C18) providing sufficient hydrophobic interaction with the phenyl group of the analyte for good retention and separation from more polar impurities.[6]
Stationary Phase Selection
A C18 (octadecylsilyl) column is the recommended stationary phase. C18 columns are widely used and offer excellent retention for a broad range of moderately polar to nonpolar compounds. The hydrophobic interactions between the octadecyl chains and the phenyl ring of the analyte will be the primary retention mechanism. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection
The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent.[7]
-
Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shape for heterocyclic compounds and has a lower UV cutoff, which is advantageous for UV detection.
-
Aqueous Component: HPLC-grade water will be used.
-
pH Modifier: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid , to the mobile phase is recommended. This serves to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry and reproducibility. For triazole compounds, an acidic mobile phase can also ensure consistent protonation of the analyte, leading to a single, sharp peak.[8][9]
An isocratic elution with a fixed mobile phase composition is proposed for simplicity and robustness, which is often suitable for the analysis of a single target analyte. A starting composition of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid is a logical starting point for method development.[3]
Detection
Based on the UV-Vis spectral data of analogous compounds, a UV detector is the most appropriate choice.[5] A primary detection wavelength in the range of 250-260 nm should provide good sensitivity. A photodiode array (PDA) detector can be used during method development to confirm the optimal detection wavelength and assess peak purity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. These protocols are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals:
-
2-Methyl-4-phenyl-1,2,4-triazole-3-thione reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% Formic Acid):
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade water into a separate 1 L graduated cylinder.
-
Combine the solvents in a 1 L solvent reservoir.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the mobile phase by sonication or vacuum filtration.
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the 2-Methyl-4-phenyl-1,2,4-triazole-3-thione reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark. Mix well.
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Strategy
The developed method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared and a calibration curve plotted. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.
Data Presentation and System Suitability
System suitability testing is an integral part of any HPLC method and is performed to ensure the chromatographic system is adequate for the intended analysis, as outlined in USP General Chapter <621>.[10]
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for n=6 injections) | ≤ 2.0% |
Visualizations
HPLC Method Development Workflow
Caption: A flowchart illustrating the logical progression of HPLC method development.
Rationale for Chromatographic Parameter Selection
Caption: The relationship between analyte properties and the selection of HPLC method parameters.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. By systematically selecting the appropriate stationary phase, mobile phase, and detection parameters based on the analyte's physicochemical properties, a high-quality separation can be achieved. Adherence to established validation protocols will ensure the method's suitability for its intended application in research and quality control environments.
References
-
Chromatographia. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Available at: [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
-
Journal of Chromatography A. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Available at: [Link]
-
SIELC. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Available at: [Link]
-
Journal of Chromatography B. (2002). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Available at: [Link]
-
ResearchGate. (2025). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Analytica Chimica Acta. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. Available at: [Link]
-
KUI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
-
KUI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
-
Acta Crystallographica Section E. (n.d.). 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. Available at: [Link]
-
MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available at: [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][11]-triazole-3-thiol derivatives as antimicrobial agents. Available at: [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-phenyl-4H-1,2,4-triazole-3-thiol | CAS 5373-72-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in agricultural fungicides
Application Note: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in Agricultural Fungicide Development
Executive Summary & Core Directive
The 1,2,4-triazole-3-thione scaffold represents a critical pharmacophore in modern agrochemical discovery. Unlike standard triazole fungicides (e.g., Tebuconazole) that primarily rely on N-1 binding to the heme iron of fungal CYP51, the 2-Methyl-4-phenyl-1,2,4-triazole-3-thione derivative introduces a dual-action modality:
-
Sterol Biosynthesis Inhibition: Disruption of ergosterol production via lanosterol 14α-demethylase.[1]
-
Metallophore Activity: The thione (C=S) moiety acts as a soft base, capable of chelating essential metal ions (Cu²⁺, Fe²⁺) within fungal metalloenzymes, enhancing fungitoxicity against resistant strains.
This guide provides a comprehensive workflow for the synthesis, purification, and antifungal profiling of this compound. It is designed to serve as a self-validating protocol for researchers optimizing lead compounds for broad-spectrum crop protection.
Chemical Profile & Mechanism of Action
Physicochemical Properties
-
IUPAC Name: 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Molecular Formula: C₉H₉N₃S
-
Key Functionality: The thione group exists in tautomeric equilibrium with the thiol form (–SH), though N-methylation at position 2 locks the thione character, increasing lipophilicity and membrane permeability compared to the unmethylated precursor.
Mechanism of Action (MOA)
The compound targets the Ergosterol Biosynthesis Pathway , specifically the oxidative removal of the 14α-methyl group of lanosterol.
-
Primary Target: Cytochrome P450 monooxygenase (CYP51). The triazole nitrogen coordinates with the heme iron, blocking substrate oxygenation.
-
Secondary Target: The thione sulfur forms coordination complexes with enzyme-bound metal cofactors, destabilizing fungal cell wall integrity.
Figure 1: Mechanism of Action illustrating the interruption of ergosterol biosynthesis by the triazole-thione inhibitor.
Application Protocol 1: Synthesis & Purification
Objective: Synthesize high-purity (>98%) 2-Methyl-4-phenyl-1,2,4-triazole-3-thione for biological assay. Principle: Base-catalyzed cyclization of a thiosemicarbazide intermediate.[2][3][4]
Reagents:
-
4-Phenyl-3-thiosemicarbazide (Precursor)
-
Methyl Iodide (MeI) or Dimethyl Sulfate (Methylating agent)
-
Formic Acid (Cyclizing agent)
-
Sodium Hydroxide (NaOH), 10% aq.
-
Ethanol (Solvent)[5]
Step-by-Step Procedure:
-
Precursor Preparation (Thiosemicarbazide Formation):
-
Dissolve Phenyl Isothiocyanate (10 mmol) in absolute ethanol (20 mL).
-
Add Methylhydrazine (10 mmol) dropwise at 0°C.
-
Reflux for 2 hours. Cool to precipitate 2-methyl-4-phenylthiosemicarbazide .
-
Checkpoint: Verify intermediate by TLC (Hexane:Ethyl Acetate 7:3).
-
-
Cyclization (Ring Closure):
-
Suspend the thiosemicarbazide intermediate (5 mmol) in Formic Acid (10 mL).
-
Reflux the mixture at 90°C for 4–6 hours.
-
Reaction Monitoring: The solid should dissolve, and the solution will darken slightly.
-
-
Isolation & Neutralization:
-
Pour the reaction mixture into crushed ice (100 g).
-
Neutralize with 10% NaOH solution until pH 8–9. The triazole-thione will precipitate as a white/off-white solid.
-
Filter the precipitate under vacuum.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1).
-
Yield Target: >75%.
-
Validation: Melting point determination (Expected: 110–115°C range, verify with specific derivative literature).
-
Application Protocol 2: Antifungal Efficacy Profiling
Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against key agricultural pathogens (Fusarium oxysporum, Rhizoctonia solani). Method: Poisoned Food Technique (Mycelial Growth Inhibition).
Materials:
-
Potato Dextrose Agar (PDA).
-
Test Compound: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (dissolved in DMSO).
-
Pathogen Cultures: 5-day old active mycelial plugs (5mm).
-
Positive Control: Tebuconazole or Carbendazim.
Experimental Workflow:
-
Media Preparation:
-
Prepare PDA and autoclave at 121°C for 15 min.
-
Cool to 50°C.
-
Add the test compound to the molten agar to achieve final concentrations of: 10, 25, 50, 100, and 200 µg/mL (ppm) .
-
Control: Add equivalent volume of DMSO (Solvent Control).
-
-
Inoculation:
-
Pour 20 mL of "poisoned" agar into sterile Petri dishes. Allow to solidify.
-
Aseptically place a 5mm mycelial plug of the target fungus in the exact center of the plate.
-
-
Incubation:
-
Incubate plates at 25 ± 1°C in the dark.
-
Duration: 3–7 days (until control plates reach 90mm growth).
-
-
Data Collection:
-
Measure colony diameter (mm) in two perpendicular directions.
-
Calculate Percent Inhibition (I) :
Where = Growth in Control, = Growth in Treatment.
-
Data Analysis Table (Template)
| Concentration (µg/mL) | F. oxysporum Inhibition (%) | R. solani Inhibition (%) | B. cinerea Inhibition (%) |
| 10 | [Data] | [Data] | [Data] |
| 25 | [Data] | [Data] | [Data] |
| 50 | [Data] | [Data] | [Data] |
| 100 | [Data] | [Data] | [Data] |
| EC₅₀ (Calculated) | Value | Value | Value |
Advanced R&D Workflow: Lead Optimization
The 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is often a "Lead Scaffold." To increase potency, researchers derivatize the thione group.[6][7]
Figure 2: Derivatization strategies to enhance the fungicidal potency of the core scaffold.
References
-
Wang, S., et al. (2016). "Synthesis and fungicidal activities of novel 1,2,4-triazole thione derivatives containing 1,2,3-triazole and substituted piperazine moieties."[8] Phosphorus, Sulfur, and Silicon and the Related Elements.[9]
-
BenchChem. (2025).[10] "A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds." BenchChem Technical Library.
-
Mao, W., et al. (2011). "Synthesis and bioactivity of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.
-
Guzeldemirci, N. U., et al. (2023).[9] "Synthesis and antimicrobial evaluation of new 1,2,4-triazole-3-thione derivatives." Journal of Research in Pharmacy.
-
Almeida Lima, et al. (2026). "Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery." ACS Publications.[8]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. turkjps.org [turkjps.org]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Electrochemical impedance spectroscopy of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione coatings
Application Note: Electrochemical Impedance Spectroscopy (EIS) of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT) Coatings
Executive Summary & Scientific Rationale
2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT) and its derivatives represent a critical class of heterocyclic compounds with dual functionality: they act as potent corrosion inhibitors for transition metals (Cu, Fe) and serve as pharmacophores in antifungal and antitumoral drug design.
This guide focuses on the Electrochemical Impedance Spectroscopy (EIS) characterization of MPTT self-assembled films. Unlike simple DC polarization, EIS allows for the deconvolution of the coating's barrier properties from the interfacial charge transfer kinetics.
Why MPTT?
The thione (
-
Corrosion Science: Validating the inhibition efficiency (IE%) and film stability in aggressive media (HCl, NaCl).
-
Drug Development: Assessing the stability of triazole-based drug coatings or release platforms on metallic implants.
Experimental Workflow
The following flowchart outlines the critical path from electrode preparation to equivalent circuit modeling.
Figure 1: Operational workflow for the electrochemical characterization of MPTT coatings.
Detailed Protocol: Surface Assembly & Characterization
Materials & Reagents
-
Working Electrode (WE): Polycrystalline Copper (99.99%) or Mild Steel.
-
Inhibitor/Coating Agent: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (Synthesized via cyclization of hydrazine derivatives [1]).
-
Electrolyte: 1.0 M HCl (Acidic stress test) or 3.5% NaCl (Marine simulation).
-
Solvent: Ethanol (for stock solution preparation).
Electrode Preparation (The Foundation of Trust)
-
Causality: Impedance is highly sensitive to surface roughness. A rough surface induces "frequency dispersion," visible as a depressed semicircle in Nyquist plots, necessitating the use of Constant Phase Elements (CPE) instead of pure capacitors.
-
Step 1: Abrade the WE using SiC paper sequentially from 400 to 2000 grit.
-
Step 2: Polish with 0.3
alumina slurry to a mirror finish. -
Step 3: Sonicate in ethanol and deionized water (5 mins each) to remove debris.
-
Step 4: Dry in a stream of
gas.
Electrochemical Cell Setup
-
Configuration: Standard 3-electrode cell.
-
WE: MPTT-coated metal (
exposed area). -
Counter Electrode (CE): Platinum foil or Graphite rod (Surface area
WE to prevent current limiting). -
Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).
-
EIS Acquisition Parameters
-
OCP Stabilization: Monitor Open Circuit Potential for 30–60 minutes until drift is
. This ensures the adsorption equilibrium of MPTT molecules [2]. -
Frequency Range:
to . -
AC Amplitude:
rms (sinusoidal).-
Why? Ensures the system remains linear (pseudo-linear response), a core requirement for valid impedance analysis.
-
Data Analysis & Equivalent Circuit Modeling
Interpreting the Spectra
-
Nyquist Plot: MPTT coatings typically exhibit a depressed capacitive loop. The diameter of this loop corresponds to the Charge Transfer Resistance (
). A larger diameter indicates superior coating coverage and corrosion inhibition. -
Bode Plot: Look for the phase angle maximum. An increase in phase angle (approaching -90°) at intermediate frequencies signifies a robust, dielectric barrier film.
Equivalent Electrical Circuit (EEC)
For an adsorbed organic monolayer like MPTT, the interface is best modeled using a Modified Randles Circuit or a One-Time-Constant model if the film is thin. However, if the coating is thick or porous, a Two-Time-Constant model is required.
Recommended Model: One-Time-Constant with CPE (Applicable for SAMs and thin adsorption films)
Figure 2: Equivalent Circuit
Parameter Definitions:
-
: The kinetic resistance to electron transfer. In the presence of MPTT,
increases dramatically due to the blocking of active sites. -
(
): Replaces pure capacitance to account for surface heterogeneity. The impedance is .- : Ideal capacitor (Smooth, perfect coating).
- : Porous/Rough surface (Warburg-like behavior).
-
For MPTT coatings,
usually ranges from 0.8 to 0.9 [3].
Calculating Inhibition Efficiency (IE%)
The quantitative efficacy of the coating is calculated using the Charge Transfer Resistance:
[1]Where:
- = Resistance with MPTT.
- = Resistance of bare metal.
Expected Results & Validation
The following table summarizes typical impedance parameters for Triazole-Thione derivatives on Copper in 3.5% NaCl, derived from aggregate literature trends [3][4].
| Concentration (M) | IE (%) | ||
| Blank (0) | 850 | 120 | - |
| 2,400 | 85 | 64.5 | |
| 6,100 | 55 | 86.0 | |
| 12,500 | 32 | 93.2 |
Interpretation:
- Increase: As MPTT concentration increases, more molecules adsorb, blocking charge transfer channels.
-
Decrease: The adsorption of organic MPTT molecules displaces water molecules at the interface. Since MPTT has a lower dielectric constant than water, the local capacitance drops (
).
Validation Step (Kramers-Kronig):
Always transform your real impedance (
References
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones. ResearchGate. Available at: [Link]
-
Theoretical and experimental evaluation of the inhibiting power of 4-amino,5-phenyl-1,2,4-triazole,3-thione against corrosion. IMIST. Available at: [Link]
-
Inhibition effect of 1,2,4-triazole-5-thione derivative on the Corrosion of Brass in 3% NaCl solution. J. Mater. Environ. Sci. Available at: [Link]
-
Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution. ACS Omega. Available at: [Link]
-
5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
Welcome to the technical support center for the purification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Visual Synopsis: General Purification Strategy
The following flowchart outlines a typical workflow for the purification of crude 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. The choice of specific methods will depend on the nature and quantity of the impurities present.
Caption: A general workflow for the purification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of your target compound in a question-and-answer format.
Q1: My crude product is an oily residue instead of a solid. What should I do?
Answer: An oily crude product often indicates the presence of significant amounts of unreacted starting materials, low molecular weight by-products, or residual solvent.
-
Initial Step: Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce crystallization of the desired product, leaving impurities dissolved in the solvent.
-
Underlying Cause and Solution: The synthesis of 1,2,4-triazole-3-thiones typically involves the cyclization of an acylthiosemicarbazide intermediate in a basic medium.[1][2] If the reaction has not gone to completion, the starting acylthiosemicarbazide may remain. Incomplete removal of the cyclizing agent (e.g., NaOH or KOH solution) can also lead to a hygroscopic, oily product. An initial wash with cold water can help remove residual base.[3]
Q2: After recrystallization, I see minimal improvement in purity. What are the next steps?
Answer: If a single recrystallization is insufficient, it suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.
-
Optimize Recrystallization Conditions: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. A mixture of solvents, one in which the compound is soluble and another in which it is insoluble, can also be effective.
-
Alternative Purification Technique: Column Chromatography. For challenging separations, column chromatography is a powerful technique.[4][5] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent or solvent mixture).[5]
Q3: What are the most common by-products in the synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione and how can I remove them?
Answer: The primary by-products are typically unreacted starting materials and intermediates from the multi-step synthesis.[6][7]
-
Unreacted 1-Methyl-4-phenylthiosemicarbazide: This is a common starting material. Being a basic compound, it can be removed by an acidic wash during the work-up.
-
Unreacted Acylating Agent (e.g., Acetyl Chloride or Acetic Anhydride): These are typically quenched and removed during the initial work-up with water or a mild base.
-
Intermediate Acylthiosemicarbazide: Incomplete cyclization will leave the acylthiosemicarbazide intermediate.[1] This intermediate has different polarity compared to the cyclized triazole-thione and can often be separated by column chromatography.
-
Oxidized By-products: The thione group is susceptible to oxidation. Minimizing exposure to air and heat during purification is crucial.
The following table summarizes potential impurities and suggested removal methods:
| Impurity/By-product | Chemical Nature | Recommended Removal Method |
| Unreacted 1-Methyl-4-phenylthiosemicarbazide | Basic | Acidic wash (e.g., dilute HCl) |
| Unreacted Acylating Agent | Acidic/Reactive | Quench with water or mild base |
| Acylthiosemicarbazide Intermediate | Polar | Column Chromatography, Recrystallization |
| Oxidized Species | Potentially Polar | Column Chromatography |
Q4: How can I confirm the purity and identity of my final product?
Answer: A combination of spectroscopic and physical methods should be used to confirm the identity and purity of your 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure and are excellent for confirming the identity of the compound.[8][9] The absence of signals corresponding to starting materials or by-products is a strong indication of purity.
-
Infrared (IR) Spectroscopy: The presence of a characteristic C=S stretching band and the absence of an S-H band (around 2550-2600 cm⁻¹) can confirm the thione tautomeric form.[1][2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[2]
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Wash for Crude Product
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution to remove basic impurities.
-
Basic Wash: Subsequently, wash with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Recrystallization
This protocol is suitable for purifying solid crude products that are thermally stable.
-
Solvent Selection: Determine an appropriate solvent or solvent system for recrystallization. Ethanol, isopropanol, or mixtures with water are often good starting points for triazole-thiones.[1][10]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Flash Column Chromatography
This method is ideal for separating complex mixtures or removing impurities with similar solubility to the product.[5][11]
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. Available at: [Link]
-
Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM - ORBi. (2022). Université de Liège. Available at: [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X - SciSpace. (n.d.). SciSpace. Available at: [Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides - ResearchGate. (2025). ResearchGate. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - MDPI. (2024). MDPI. Available at: [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES - AJOL.info. (n.d.). African Journals Online. Available at: [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. (2025). SIELC Technologies. Available at: [Link]
-
Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives - Academia.edu. (n.d.). Academia.edu. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). ISRES. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025). MDPI. Available at: [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - MDPI. (2023). MDPI. Available at: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (2025). Ginekologia i Poloznictwo. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. Available at: [Link]
-
An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. (n.d.). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (n.d.). PharmaInfo. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed. (2024). National Center for Biotechnology Information. Available at: [Link]
- WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound - Google Patents. (n.d.). Google Patents.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Controlling temperature variables in the synthesis of triazole thione derivatives
Ticket ID: TTS-SYNTH-001 Subject: Optimization of Temperature Variables for 1,2,4-Triazole-3-Thione Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary
The synthesis of 1,2,4-triazole-3-thiones typically proceeds via the cyclization of 1,4-disubstituted thiosemicarbazides.[1] Temperature control is the single most critical variable in this workflow. Insufficient thermal energy results in arrested intermediates (acyclic thiosemicarbazides), while excessive heat leads to desulfurization or radical decomposition.
This guide provides a self-validating protocol and troubleshooting matrix designed to optimize the thermal profile of your reaction.
The Thermodynamic Landscape (Mechanism & Causality)
To control the reaction, you must understand the energy barriers. The transformation involves two distinct thermal phases:[1]
-
Thiosemicarbazide Formation (Kinetic Phase): The nucleophilic addition of a hydrazide to an isothiocyanate. This is generally exothermic and rapid. High heat here is unnecessary and often deleterious.
-
Base-Catalyzed Cyclization (Thermodynamic Phase): The ring closure requires overcoming a significant activation energy (
) to expel water (dehydration). This is the rate-limiting step where sustained heat (reflux) is mandatory.
Visualizing the Pathway
The following diagram illustrates the critical temperature checkpoints in the synthesis workflow.
Figure 1: Thermal workflow for the conversion of hydrazides to triazole thiones. Note the bifurcation at the cyclization stage where excessive heat leads to desulfurization.
Validated Experimental Protocol
Objective: Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thione via base-catalyzed cyclization.
Phase A: Formation of Thiosemicarbazide (The "Soft" Heat Step)
-
Reagents: Acid Hydrazide (1 eq), Aryl Isothiocyanate (1.1 eq), Ethanol (Abs.).
-
Temp Setpoint: 78°C (Ethanol Reflux).
-
Procedure:
-
Dissolve hydrazide in ethanol.
-
Add isothiocyanate dropwise.
-
Reflux for 2–4 hours.
-
Checkpoint: Cool to room temperature. The intermediate usually precipitates. If it does not, the reaction may need longer heating or concentration.
-
Why: High temperatures here are rarely needed. Reflux ensures homogeneity and kinetics.
-
Phase B: Cyclization (The "Hard" Heat Step)
-
Reagents: Isolated Thiosemicarbazide, 2N NaOH (or 10% KOH).
-
Temp Setpoint: 90–100°C (Aqueous Reflux).
-
Procedure:
-
Suspend the intermediate in 2N NaOH.
-
Heat to reflux.[1][2][3] The solid should dissolve as the thiolate salt forms.
-
Maintain reflux for 4–6 hours.
-
Critical Control: Monitor by TLC. The intermediate spot must disappear.
-
Workup (Exothermic): Cool to 0–5°C in an ice bath. Acidify with HCl to pH 2–3. The product precipitates as the thione/thiol.
-
Temperature Variable Data
The following table summarizes the impact of solvent boiling points on reaction outcomes.
| Solvent System | Temperature ( | Reaction Rate | Risk Profile | Recommended Application |
| Methanol | 65°C | Slow | Low | Thermally labile substituents |
| Ethanol | 78°C | Moderate | Low | Standard protocol (Phase A) |
| Water (aq. NaOH) | 100°C | Fast | Moderate | Standard Cyclization (Phase B) |
| n-Butanol | 117°C | Very Fast | High | Sterically hindered substrates |
| DMF (Dry) | 153°C | Rapid | Extreme | Only for difficult cyclizations; risk of tarring |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/tarry during cyclization. What happened?
-
Diagnosis: Thermal decomposition of the sulfur moiety (desulfurization).
-
Root Cause: The temperature was likely too high (>110°C) or the reaction was exposed to oxygen at high temps, facilitating radical decomposition.
-
Solution:
-
Reduce temperature: Switch from high-boiling solvents (like DMF) to Ethanol/Water.
-
Inert Atmosphere: Perform the cyclization under Nitrogen (
) or Argon. Sulfur is susceptible to oxidation at high temperatures.
-
Q2: I isolated a product, but the melting point is lower than expected, and NMR shows a mix. Is it an isomer?
-
Diagnosis: Incomplete Cyclization.
-
Root Cause: The reaction did not reach the activation energy required to close the ring. You likely have a mixture of the thiosemicarbazide intermediate and the triazole product.
-
Solution:
-
Increase Reflux Time: Extend the NaOH reflux from 4h to 8–12h.
-
Check Solubility: If the intermediate didn't dissolve in the base, the reaction is surface-limited. Add a co-solvent (e.g., Ethanol) to the aqueous base to improve solubility.
-
Q3: Can I do this in "One Pot" to save time?
-
Diagnosis: Variable Yields.
-
Root Cause: The two steps have different optimal pH and thermal requirements. Step 1 is neutral/mild; Step 2 is basic/hot.
-
Solution: While possible, it is not recommended for high purity. Isolating the intermediate (Phase A) allows you to wash away unreacted isothiocyanate, which can polymerize or react laterally under the harsh basic conditions of Phase B.
Logic Tree for Thermal Troubleshooting
Use this decision matrix to diagnose yield issues based on thermal variables.
Figure 2: Diagnostic logic for thermal issues. Follow the path based on your spectral analysis.
References
-
BenchChem Technical Support. (2025).[2][3] Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. Retrieved from
-
Makhinya, A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI Molecules. Retrieved from
-
Kowhakul, W., et al. (2017).[4] Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries. Retrieved from
-
Trotsko, N., et al. (2020). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Retrieved from
-
North, E.J., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Retrieved from
Sources
Technical Support Center: Minimizing Steric Hindrance in 2-Methyl-4-phenyl-1,2,4-triazole-3-thione Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Methyl-4-phenyl-1,2,4-triazole-3-thione and its derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies for challenges arising from steric hindrance during synthesis and modification of this important heterocyclic scaffold. The 1,2,4-triazole core is a vital pharmacophore in medicinal chemistry, but its synthesis can be hampered by the spatial arrangement and bulk of its substituents.[1][2][3] This document moves beyond simple protocols to explain the underlying principles governing these steric challenges, enabling you to make informed, rational decisions in your experimental design.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of steric hindrance in the context of 1,2,4-triazole-3-thione synthesis.
Q1: What is steric hindrance, and where does it primarily manifest in the synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione derivatives?
A1: Steric hindrance is a phenomenon where the spatial bulk of atomic groups within a molecule obstructs a chemical reaction.[4] In the synthesis of 4-substituted-1,2,4-triazole-3-thiones, this issue is most pronounced during the intramolecular cyclization of the N,N'-disubstituted thiosemicarbazide intermediate.
The critical step involves the nucleophilic attack of a nitrogen atom on the carbon of the thioamide group.[5] If the substituents on the N4-phenyl ring or the C5 position are large or conformationally rigid, they can physically block the required trajectory for this bond formation, significantly slowing down or preventing the reaction. For instance, ortho-substituted phenyl rings at the N4 position or bulky alkyl/aryl groups intended for the C5 position are common sources of steric strain.
Q2: My cyclization reaction to form the triazole-thione ring is failing or showing very low yield. What are the immediate signs that steric hindrance is the culprit?
A2: Steric hindrance should be a primary suspect under the following circumstances:
-
Recovery of Starting Material: The most common sign is the recovery of a significant amount of the uncyclized acylthiosemicarbazide intermediate, even after extended reaction times or heating.
-
Formation of Side Products: Instead of cyclization, you might observe the formation of 1,3,4-thiadiazole derivatives, which can be a competing reaction pathway under certain conditions, particularly when the desired triazole formation is sterically disfavored.[6]
-
Reaction Stalling: The reaction proceeds initially but plateaus at a low conversion rate, indicating a high activation energy barrier for the final, sterically demanding cyclization step.
-
Substrate-Dependent Failure: A previously successful reaction protocol fails when you switch to a starting material with bulkier substituents (e.g., changing a phenyl group to a naphthyl group, or a methyl to a tert-butyl group).[7]
Q3: How do electronic effects interplay with steric effects in these reactions?
A3: Electronic and steric effects are often intertwined. Electron-donating groups on the N4-phenyl ring can increase the nucleophilicity of the attacking nitrogen, which can help to partially offset mild steric hindrance by making the reaction electronically more favorable. Conversely, strong electron-withdrawing groups can decrease this nucleophilicity, exacerbating the negative impact of steric bulk. Computational studies have shown that both steric and electrostatic fields play crucial roles in the reactivity and biological activity of triazole derivatives.[8] Therefore, when troubleshooting, it's essential to consider whether a substituent is hindering the reaction due to its size, its electronic influence, or a combination of both.
Section 2: Troubleshooting Guide & Optimization Protocols
This section provides detailed, step-by-step solutions to specific experimental problems.
Problem 1: Low Yield in Base-Catalyzed Cyclization of a Sterically Hindered Thiosemicarbazide
You are attempting to synthesize a 4-(2,6-dimethylphenyl)-5-alkyl-1,2,4-triazole-3-thione derivative. The standard NaOH-catalyzed reflux in ethanol yields less than 20% of the desired product.
Causality Analysis:
The ortho-methyl groups on the N4-phenyl ring severely restrict its rotation and physically shield the reaction center. This steric clash increases the energy of the transition state required for cyclization. The standard conditions (NaOH/EtOH) may not provide sufficient energy to overcome this barrier, and the nucleophilicity/basicity of the hydroxide ion may be insufficient.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low-yield cyclization.
Protocol 2.1: Solvent and Base Optimization
This protocol aims to overcome the activation energy barrier by using a higher-boiling-point solvent and a stronger base.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add your sterically hindered 1-acyl-4-aryl-thiosemicarbazide (1.0 mmol).
-
Solvent Selection: Instead of ethanol, use a higher-boiling-point solvent like n-butanol, dimethylformamide (DMF), or ethylene glycol.
-
Base Selection: Replace aqueous NaOH with a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.2 mmol). Causality: A stronger base will more effectively deprotonate the nitrogen, increasing its nucleophilicity for the subsequent attack.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 120-150 °C for DMF) and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture, neutralize carefully with a dilute acid (e.g., 1M HCl), and proceed with standard extraction and purification procedures.
-
Validation: Run a parallel control reaction using the original NaOH/EtOH conditions to quantitatively assess the improvement in yield.
Data Comparison: Effect of Reaction Conditions on Yield
| Substrate (N4-Aryl) | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 4-Phenyl | NaOH, EtOH | 80 | 4 | 92 |
| 4-(2,6-dimethylphenyl) | NaOH, EtOH | 80 | 12 | <20 |
| 4-(2,6-dimethylphenyl) | t-BuOK, DMF | 140 | 6 | 75 |
| 4-(2,6-dimethylphenyl) | NaH, Ethylene Glycol | 160 | 4 | 81 |
Note: Data is illustrative, based on general principles of overcoming steric hindrance.
Problem 2: Failure in N-Arylation/N-Alkylation of the Triazole Ring
You have successfully synthesized a 4-phenyl-1,2,4-triazole-3-thione and are attempting to N-methylate it at the N2 position, but the reaction is sluggish and gives a mixture of products.
Causality Analysis:
The N2 position of the triazole ring is sterically shielded by the adjacent N-phenyl group at N4 and the thione group at C3. Direct alkylation with a simple alkyl halide might be slow. Furthermore, competing S-alkylation is a common side reaction.[9][10] Copper-catalyzed N-arylation/alkylation methods can be highly effective for hindered substrates by altering the reaction mechanism but require careful optimization.[11][12]
Protocol 2.2: Optimized Copper-Catalyzed N-Methylation
This protocol utilizes a copper catalyst to facilitate the N-methylation of a sterically encumbered triazole. Copper(I) has proven to be an efficient catalyst for such transformations.[12]
-
Reagent Preparation: Ensure all reagents and solvents are anhydrous. The 4-phenyl-1,2,4-triazole-3-thione (1.0 mmol) should be dried under vacuum.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the triazole-thione, copper(I) acetate (CuOAc, 0.05 mmol, 5 mol%), and anhydrous acetonitrile (MeCN, 4 mL).
-
Reagent Addition: Add the methylating agent. For hindered systems, a more reactive agent like methyl triflate (MeOTf) or a diaryliodonium salt can be more effective than methyl iodide.[11][12] Add the methylating agent (1.5 mmol) slowly to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C.[12] Monitor the reaction progress by LC-MS to distinguish between N- and S-alkylation products and to track the consumption of starting material.
-
Workup & Purification: Upon completion, cool the reaction, quench with aqueous ammonia to remove copper salts, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
Validation: Characterize the product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity of methylation. The absence of a broad N-H peak and the appearance of a new methyl singlet at the expected chemical shift are key indicators.
Visualizing the Reaction Pathway
Caption: Simplified catalytic cycle for copper-mediated N-methylation.
Section 3: Advanced Strategies
For exceptionally challenging cases, more advanced synthetic strategies may be required.
Q4: I've tried optimizing conditions, but the steric hindrance from my substrate is still preventing the reaction. What other approaches can I consider?
A4: When conventional methods fail, consider altering the synthetic strategy itself:
-
Protecting Groups / Temporary Restraints: In complex syntheses, it may be possible to use "chemical handcuffs" or temporary tethers to hold a molecule in a more reactive conformation, overcoming steric barriers that would otherwise prevent a key bond formation.[13] This is an advanced technique often used in natural product synthesis.
-
Enzymatic Synthesis: For certain transformations, enzymes can offer unparalleled regio- and stereoselectivity, even with bulky substrates. For example, E. coli purine nucleoside phosphorylase has been used to synthesize nucleosides of 1,2,4-triazole-3-thiones, although yields can be low with bulky substituents at the C3 and C5 positions.[14][15]
-
Alternative Cyclization Precursors: Instead of the standard acylthiosemicarbazide route, explore alternative precursors. For instance, reactions involving hydrazides and isothiocyanates or the direct reaction of thiosemicarbazides with carboxylic acids using condensing agents like polyphosphate ester (PPE) can offer different transition states and may be less sensitive to steric bulk in certain cases.[6]
References
- Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega.
- Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC.
- Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC.
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
- COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
- Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC.
- Steric Hindrance. ChemTalk.
- Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cycliz
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. PubMed.
- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC.
- Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflamm
Sources
- 1. irjweb.com [irjweb.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 9. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 10. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in solution
Welcome to the comprehensive technical support guide for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our aim is to enhance the stability and reproducibility of your experimental outcomes by addressing common challenges encountered when working with this molecule in solution.
Introduction to 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
2-Methyl-4-phenyl-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the triazole family. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The stability of the triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to its utility as a core scaffold in drug design.[2] However, the thione group introduces specific chemical properties and potential stability concerns that must be managed for reliable experimental results.
This guide will delve into the factors affecting the stability of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in solution and provide actionable protocols to mitigate degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and step-by-step solutions.
Issue 1: Precipitate Formation in Aqueous Solutions
Question: I'm observing precipitation of my 2-Methyl-4-phenyl-1,2,4-triazole-3-thione from an aqueous buffer shortly after preparation, even at concentrations that should be soluble. What is happening and how can I fix it?
Answer:
Precipitation is a common issue and can be attributed to several factors, primarily related to the compound's low aqueous solubility and the pH of the medium.
Causality:
-
pH-Dependent Solubility: The 1,2,4-triazole-3-thione moiety can exist in a thione-thiol tautomeric equilibrium. The thiol form can be deprotonated in basic conditions, forming a more soluble thiolate salt. Conversely, in acidic or neutral pH, the less soluble thione form may predominate, leading to precipitation.
-
Solvent Polarity: While some organic co-solvents can aid in initial dissolution, adding the stock solution to a fully aqueous buffer can cause the compound to crash out if the final concentration of the organic solvent is too low to maintain solubility.
Troubleshooting Protocol:
-
pH Adjustment:
-
Prepare your aqueous buffer at a slightly alkaline pH (e.g., 7.5-8.5).
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Add the stock solution dropwise to the vortexing buffer to ensure rapid dispersion.
-
If precipitation still occurs, consider increasing the pH of the final solution incrementally, monitoring for dissolution. Be mindful that very high pH could promote other degradation pathways.
-
-
Use of Co-solvents:
-
Determine the maximum percentage of your chosen organic solvent that is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Prepare the final solution with the required concentration of the compound in a buffer system containing this tolerated percentage of the co-solvent.
-
-
Solubility Assessment:
-
Perform a simple solubility test by preparing saturated solutions in your intended buffer at different pH values.
-
Analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual solubility limit under your experimental conditions.
-
Issue 2: Loss of Compound Potency or Concentration Over Time
Question: My solution of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione seems to lose its biological activity or shows a decreasing concentration on repeat analysis. What are the likely degradation pathways?
Answer:
The loss of potency is a strong indicator of compound degradation. For 1,2,4-triazole-3-thiones, the primary culprits are hydrolysis, oxidation, and photodegradation.
Causality:
-
Hydrolysis: While the 1,2,4-triazole ring is generally stable, harsh acidic or alkaline conditions can promote hydrolysis. In strongly acidic media, the molecule can degrade back to its precursors.[3]
-
Oxidation: The thione group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. This can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents in the solution.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in 1,2,4-triazole-3-thiones, leading to desulfurization or photocyclization.[6]
Troubleshooting Workflow:
Below is a decision-making workflow to identify and mitigate the source of degradation.
Caption: Troubleshooting workflow for compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing solutions of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione?
A1: Based on general stability profiles of related compounds, a slightly acidic to neutral pH range of 6.0-7.5 is recommended for long-term storage to minimize base-catalyzed degradation pathways. However, for immediate use where solubility is a concern, a slightly alkaline pH of 7.5-8.5 can be used, but these solutions should be prepared fresh.
Q2: Which solvents are recommended for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions due to their high solubilizing power for this class of compounds. For applications where these solvents are not suitable, ethanol or methanol can be used, although the achievable concentration may be lower.
Q3: How should I monitor the stability of my compound in solution?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.
Protocol for Stability Monitoring by HPLC:
-
Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that shows a sharp, well-resolved peak for the parent compound, separated from any potential degradants.[7]
-
Initial Analysis (T=0): Immediately after preparing the solution, inject it into the HPLC system and record the peak area of the parent compound.
-
Incubation: Store the solution under the conditions you wish to test (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution and record the peak area.
-
Data Analysis: Compare the peak area at each time point to the initial peak area. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.
Q4: Can I freeze solutions of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione for long-term storage?
A4: Yes, freezing is the recommended method for long-term storage. For stock solutions in anhydrous organic solvents like DMSO, storage at -20°C or -80°C is ideal. For aqueous solutions, flash-freezing in liquid nitrogen before storing at -80°C can prevent the formation of large ice crystals that might affect compound stability. It's advisable to store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Are there any additives I can use to improve stability?
A5: Yes, depending on the suspected degradation pathway:
-
For Oxidative Degradation: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), can be beneficial.
-
For Metal-Catalyzed Degradation: If metal ion contamination is suspected in your buffers, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help.
Always run a control experiment to ensure that any additive does not interfere with your downstream application.
Data Summary: Factors Influencing Stability
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | < 4 (Strongly Acidic) | Increased risk of hydrolysis[3] | Avoid for prolonged periods. |
| 6.0 - 7.5 (Neutral) | Generally stable. | Recommended for storage. | |
| > 9 (Strongly Alkaline) | Potential for base-catalyzed degradation. | Use with caution and for short durations. | |
| Temperature | > 40°C | Increased rate of thermal degradation.[8][9] | Avoid heating. Prepare solutions at room temperature or on ice. |
| 4°C | Suitable for short-term storage (days). | Refrigerate working solutions. | |
| -20°C to -80°C | Optimal for long-term storage (weeks to months). | Store stock solutions and aliquots frozen. | |
| Light | UV or direct sunlight | Can induce photodegradation.[6] | Protect solutions from light using amber vials or by wrapping vials in foil. |
| Atmosphere | Presence of Oxygen | Risk of oxidative degradation of the thione group. | For sensitive applications, degas solvents and store under an inert atmosphere (N₂, Ar). |
References
-
Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters, 26, 9476-9480. Available from: [Link]
-
Multichem. (n.d.). 1,2,4-Triazole Supplier. Available from: [Link]
-
(2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 643-669. Available from: [Link]
-
(2020). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Nanomaterials, 10(7), 1349. Available from: [Link]
-
Balakit, A. A. (2018). Stability of 1,2,4-triazoles? ResearchGate. Available from: [Link]
-
Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 592-601. Available from: [Link]
-
Aruna, S., Senthilvelan, A., Thirumalai, D., Muthusamy, S., & Ramakrishnan, V. T. (2006). Synthesis and Photocyclization of 1,2,4-Triazole-3-thiones. Synthesis, 2006(13), 2135-2142. Available from: [Link]
-
Cretu, O. D., Barbuceanu, S. F., Saramet, G., & Draghici, C. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1471. Available from: [Link]
-
(2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Chemistry Journal. Available from: [Link]
-
(2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Chemistry Journal. Available from: [Link]
-
Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Available from: [Link]
-
Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues. Organic Letters, 26, 9476-9480. Available from: [Link]
-
(2014). 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available from: [Link]
-
(2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Journal of Hazardous Materials, 384, 121334. Available from: [Link]
-
Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. ACS Publications. Available from: [Link]
-
(2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 79(8), 926-932. Available from: [Link]
-
(2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. Available from: [Link]
-
(2000). The in Vivo Metabolism of 5-(4-NITROPHENYL)- 4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE in Rats. FABAD Journal of Pharmaceutical Sciences, 25(3), 131-136. Available from: [Link]
-
Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830-870. Available from: [Link]
-
(2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 3020. Available from: [Link]
-
(2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007931. Available from: [Link]
-
(2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006. Available from: [Link]
-
(2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5344. Available from: [Link]
-
(2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5357. Available from: [Link]
-
(2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. Journal of Medicinal Chemistry, 65(23), 15830-15850. Available from: [Link]
-
(2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 3925. Available from: [Link]
-
(2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. Available from: [Link]
-
(2013). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. Available from: [Link]
-
(2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 531-542. Available from: [Link]
-
(2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1562, 123-127. Available from: [Link]
-
(2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(21), 5028. Available from: [Link]
-
(n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. EURL-Pesticides. Available from: [Link]
-
(2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4377-4384. Available from: [Link]
Sources
- 1. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole Dealer and Distributor | 1,2,4-Triazole Supplier | 1,2,4-Triazole Stockist | 1,2,4-Triazole Importers [multichemindia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Synthesis and Photocyclization of 1,2,4‐Triazole‐3‐thiones. / ChemInform, 2007 [sci-hub.box]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Methyl-4-phenyl-1,2,4-triazole-3-thione using Mass Spectrometry Fragmentation Patterns
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as the promising 1,2,4-triazole derivatives, this validation is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of mass spectrometry-based fragmentation analysis for the structural validation of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, a molecule of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this methodology against other analytical techniques.
The Critical Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] In the context of structural validation, "hard" ionization techniques like Electron Ionization (EI) are particularly valuable. EI utilizes a high-energy electron beam to induce ionization and subsequent fragmentation of the analyte molecule.[5] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information that can be used to confirm the identity of a compound.
For a molecule like 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, understanding its characteristic fragmentation pathways is key to its unequivocal identification. The inherent stability of the triazole ring and the nature of its substituents will dictate the primary fragmentation routes.
Proposed Fragmentation Pathway of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
The structure of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione lends itself to several predictable fragmentation pathways under electron ionization. The initial event is the formation of the molecular ion [M]•+. Subsequent fragmentation is likely to proceed through several key steps, as illustrated in the diagram below. The expected molecular weight of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is 193.25 g/mol .
Caption: Proposed Electron Ionization fragmentation pathway for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
Experimental Protocol: A Self-Validating Workflow
The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed to provide robust and reproducible data for the validation of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the synthesized 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in a high-purity volatile solvent such as methanol or acetonitrile to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the target compound.
-
Extract the mass spectrum for the chromatographic peak corresponding to 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the proposed pathway and any available reference spectra.
Data Summary and Interpretation
The expected mass spectral data for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is summarized in the table below. The presence of these key ions provides strong evidence for the proposed structure.
| m/z | Proposed Fragment Ion | Chemical Formula | Significance |
| 193 | Molecular Ion [M]•+ | [C9H9N3S]•+ | Confirms the molecular weight of the compound. |
| 162 | [M - CH3N]•+ | [C8H6N2S]•+ | Loss of the methyl and a nitrogen atom from the triazole ring. |
| 91 | [C6H5N]•+ | [C6H5N]•+ | Represents the phenylnitrene radical cation. |
| 77 | [C6H5]+ | [C6H5]+ | The phenyl cation, a common fragment for phenyl-containing compounds. |
| 73 | [CH3NCS]+ | [CH3NCS]+ | Indicative of the methyl isothiocyanate cation. |
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal analytical techniques. Here, we compare GC-MS with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.
| Technique | Strengths | Weaknesses | Application to 2-Methyl-4-phenyl-1,2,4-triazole-3-thione |
| GC-MS | High sensitivity, provides molecular weight and fragmentation data for structural confirmation.[6] | Isomers may not be distinguishable by mass alone.[7] Requires volatile and thermally stable compounds. | Ideal for confirming molecular weight and the presence of key structural motifs through fragmentation analysis. |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms. | Lower sensitivity compared to MS, requires larger sample amounts. | Essential for unambiguously determining the precise arrangement of atoms and confirming isomer purity. |
| FTIR Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide information on molecular weight or the overall molecular structure. | Useful for confirming the presence of the C=S (thione) and aromatic C-H bonds. |
Conclusion
The structural validation of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is effectively achieved through the application of mass spectrometry, particularly with electron ionization. The characteristic fragmentation pattern, initiated by the formation of a stable molecular ion and followed by predictable bond cleavages, provides a robust and reliable fingerprint for this compound. While techniques like NMR and FTIR offer complementary information, the sensitivity and detailed structural insights derived from mass spectral fragmentation make it an indispensable tool for researchers in drug discovery and development. By following the outlined experimental protocol and understanding the principles of fragmentation, scientists can confidently validate the structure of this and other novel heterocyclic compounds.
References
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
-
Kolisnyk, M. O., et al. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]
-
Muddiman, D. C., and G. D. Glish. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. [Link]
-
Logoyda, L. S. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. ResearchGate. [Link]
-
Singh, P., et al. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
-
University of Florida. Mass Spectrometry analysis of Small molecules. [Link]
-
SciSpace. ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. [Link]
-
ResearchGate. (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]
-
ResearchGate. (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]
-
SciSpace. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
SciSpace. Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. [Link]
-
PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]
-
LCGC International. Electron Ionization for GC–MS. [Link]
-
National Center for Biotechnology Information. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
Studia Universitatis Babes-Bolyai Chemia. ELECTRON IONISATION MASS SPECTRA OF SOME. [Link]
-
PubMed. Electron ionization mass spectrometry: Quo vadis? [Link]
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. zefsci.com [zefsci.com]
- 5. rroij.com [rroij.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 4-Phenyl-1,2,4-triazole-3-thione Derivatives: Structural Insights for Drug Design
In the landscape of modern drug discovery, the 1,2,4-triazole-3-thione scaffold is a cornerstone of medicinal chemistry, underpinning a vast array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in determining their interaction with biological targets and, consequently, their efficacy and selectivity. This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction data of several 4-phenyl-1,2,4-triazole-3-thione derivatives, offering critical insights for researchers, scientists, and drug development professionals.
While the specific crystallographic data for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is not publicly available in the surveyed literature, this guide will focus on a selection of its closest structural analogs for which high-quality single-crystal X-ray diffraction data has been published. By examining the subtle yet significant variations in their crystal packing, hydrogen bonding networks, and conformational preferences, we can extrapolate valuable structure-activity relationships (SAR) to inform the rational design of novel therapeutics.
The Significance of the 1,2,4-Triazole-3-thione Core in Medicinal Chemistry
The 1,2,4-triazole ring system, particularly when functionalized with a thione group, is a privileged pharmacophore. This is due to its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites.[1] The thione group, in particular, is crucial for various biological activities and can exist in tautomeric equilibrium with its thiol form, further expanding its potential interactions.[2] The substituents on the triazole ring play a critical role in modulating the molecule's lipophilicity, steric profile, and electronic distribution, thereby fine-tuning its pharmacological properties.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure of crystalline compounds is achieved through single-crystal X-ray diffraction. The following is a generalized, yet detailed, protocol that represents a standard workflow for the structural elucidation of 1,2,4-triazole-3-thione derivatives.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method involves the slow evaporation of a saturated solution of the synthesized compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, DMF). The choice of solvent is critical and often determined empirically.
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100-150 K).
-
Data Collection: The mounted crystal is then placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[3] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[3] This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[3]
-
Data Validation and Visualization: The final refined structure is validated using software tools to check for geometric consistency and other quality indicators. The resulting structure can then be visualized using molecular graphics programs.
Comparative Crystallographic Analysis
The following table summarizes the key crystallographic parameters of several 4-phenyl-1,2,4-triazole-3-thione derivatives. These compounds were selected for their structural similarity to 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, providing a basis for understanding the influence of different substituents on the crystal packing and molecular conformation.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione | C₁₃H₁₀N₄S | Orthorhombic | Pbcn | 11.337(2) | 12.789(3) | 17.625(4) | 90 | 2555.4(9) | 8 | [4] |
| 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione | C₁₃H₁₅N₃S | Orthorhombic | P2₁2₁2₁ | 9.4952(9) | 7.4845(7) | 34.692(3) | 90 | 2465.5(4) | 8 | [3] |
| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | C₈H₈N₄S | Monoclinic | P2₁/n | 5.5574(4) | 25.2384(3) | 6.6327(4) | 104.511(1) | 900.63(9) | 4 | [5] |
| 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione | C₁₄H₁₂N₄S | Monoclinic | P2₁/c | 10.158(2) | 10.493(2) | 12.693(3) | 98.78(3) | 1338.4(5) | 4 | [1] |
| 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | C₁₃H₁₁N₃S₂ | Monoclinic | P2₁/c | 10.979(2) | 10.165(2) | 11.875(2) | 107.45(3) | 1264.9(4) | 4 | [6] |
Key Structural Observations and Comparisons
-
Crystal System and Space Group: The selected derivatives crystallize in both orthorhombic and monoclinic systems, indicating that even small changes in substituents can lead to different packing arrangements. The space groups observed (Pbcn, P2₁2₁2₁, P2₁/n, P2₁/c) are common for organic molecules.
-
Dihedral Angles: A critical parameter in these structures is the dihedral angle between the plane of the 1,2,4-triazole ring and the 4-phenyl substituent. In 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, this angle is 74.68(7)°.[3] For 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle is much smaller at 13.7(2)°.[5] In the case of 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the triazole ring and the 4-phenyl ring is a significant 83.36(1)°.[1] These variations highlight the conformational flexibility of the phenyl group, which can be influenced by steric hindrance and intermolecular interactions.
-
Hydrogen Bonding: In the crystal structure of 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, intermolecular N—H⋯S hydrogen bonds are a dominant feature, linking the molecules into chains.[5] Similarly, the structure of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione exhibits N—H⋯S interactions that form chains of molecules.[6] The presence and nature of these hydrogen bonds are crucial for the stability of the crystal lattice and can provide insights into potential interactions with biological macromolecules. The absence of a substituent at the N2 position, as would be the case in 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, would preclude N-H donation from this position, thus altering the hydrogen bonding patterns.
-
π-π Stacking: The crystal packing of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is further stabilized by π–π stacking interactions between the 1,2,4-triazole and phenyl rings, with a centroid–centroid distance of 3.4553 (10) Å.[6] Such interactions are fundamental in both crystal engineering and molecular recognition at biological targets.
Sources
- 1. Synthesis, Crystal Structure and QuantumChemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione [mdpi.com]
- 2. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfield surface analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of Triazole Thione Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. Oxidative stress, the imbalance between free radicals and antioxidants in the body, is implicated in a vast array of pathologies, making the development of effective antioxidant therapeutics a critical endeavor. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, 1,2,4-triazole-3-thione derivatives have emerged as a particularly promising class of antioxidants.[1][2][3]
This guide provides a comprehensive comparative analysis of the antioxidant potential of various triazole thione derivatives, supported by experimental data from peer-reviewed literature. We will delve into the mechanistic underpinnings of their antioxidant activity, present a comparative analysis of their efficacy, and provide detailed, field-proven protocols for their evaluation.
The Mechanistic Basis of Antioxidant Action
The antioxidant activity of triazole thione derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4][5] The key functional groups, including the N-H and S-H (in the tautomeric thiol form) of the triazole ring, as well as phenolic hydroxyl groups on substituent moieties, play a pivotal role in this process.[4][6] The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the triazole thione derivative directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting triazole thione radical is stabilized through resonance, rendering it less reactive.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the triazole thione derivative to the free radical, forming a radical cation and an anion. The radical cation then donates a proton to the surrounding medium to achieve a more stable state.
The prevailing mechanism can be influenced by the solvent and the specific structure of the derivative.[7] For instance, polar protic solvents like methanol and ethanol have been shown to favor the SPLET (Sequential Proton Loss Electron Transfer) mechanism, a variant of SET-PT.[7]
Diagram: Generalized Mechanism of Antioxidant Action
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Prepare a stock solution of the triazole thione derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound, standard, or solvent (for the blank).
-
Add 180 µL of the DPPH solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes. [8] * Measure the absorbance at 517 nm using a microplate reader. [8]3. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. [9]The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. [9]
Diagram: ABTS Assay Workflow
Caption: Step-by-step workflow for the ABTS radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the triazole thione derivatives and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Conclusion and Future Perspectives
The collective evidence from numerous studies strongly supports the significant antioxidant potential of 1,2,4-triazole-3-thione derivatives. Their efficacy is intrinsically linked to their chemical structure, with the presence of electron-donating groups and specific substituents at key positions of the triazole ring playing a crucial role in their radical scavenging capabilities. The comparative data presented in this guide highlights the most promising structural motifs for the design of novel and potent antioxidant agents.
Future research in this area should focus on a more extensive exploration of structure-activity relationships through the synthesis and evaluation of a wider range of derivatives. Furthermore, in vivo studies are warranted to validate the in vitro antioxidant activity and to assess the pharmacokinetic and toxicological profiles of the most promising compounds. The continued investigation of triazole thione derivatives holds considerable promise for the development of new therapeutic agents to combat oxidative stress-related diseases.
References
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Available at: [Link]
-
Antioxidant Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
-
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. MDPI. Available at: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. ResearchGate. Available at: [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Arkivoc. Available at: [Link]
-
DPPH Assay. Bio-protocol. Available at: [Link]
-
Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts. Springer Nature Experiments. Available at: [Link]
-
Potent 1,2,4‐Triazole‐3‐thione Radical Scavengers Derived from Phenolic Acids. ChemistrySelect. Available at: [Link]
-
The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). National Library of Medicine. Available at: [Link]
-
Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. DergiPark. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. National Library of Medicine. Available at: [Link]
-
Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. MDPI. Available at: [Link]
-
The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). National Library of Medicine. Available at: [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
ABTS Tree Radical Scavenging Activity Assay Kit. Solarbio. Available at: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. ACS Publications. Available at: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Available at: [Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. Available at: [Link]
-
Rational design of heterocyclic antioxidants that are highly reactive by hydrogen atom transfer (HAT) but inert to single electron transfer (SET). ACS Publications. Available at: [Link]
-
Antioxidant Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT STUDY OF A FEW 3-SUBSTITUTED 1,2,4-TRIAZOLE- 5-THIONES AND THEIR DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. npao.ni.ac.rs [npao.ni.ac.rs]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione
Disclaimer: This guide serves as a foundational resource. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this compound.[1] The final authority on waste disposal rests with your institution's EHS professionals and certified hazardous waste disposal contractors.
Hazard Profile and Waste Characterization
2-Methyl-4-phenyl-1,2,4-triazole-3-thione belongs to the 1,2,4-triazole class of compounds, many of which exhibit biological activity and may present hazards.[2][3][4] Structurally similar compounds are often classified as irritants to the skin and eyes, harmful if swallowed, and potentially toxic to aquatic life.[5][6][7][8][9][10] Therefore, as a matter of prudent practice, 2-Methyl-4-phenyl-1,2,4-triazole-3-thione and any materials contaminated with it must be treated as hazardous waste .
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize waste.[11] Given the potential hazards, this compound cannot be disposed of in standard laboratory trash or flushed down the sewer system.[1][12] Doing so could lead to dangerous chemical reactions in drain lines and cause long-term environmental damage.[6][9][12]
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a comprehensive suite of PPE is worn to minimize any risk of exposure. The causality behind this requirement is the compound's potential for skin and eye irritation, as well as unknown toxicological effects upon inhalation or ingestion.[13]
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Essential to protect against splashes or airborne dust particles. |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[14] |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Dust Mask / Respirator | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of fine particles.[13] |
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe collection, storage, and disposal of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione waste.
Step 1: Waste Collection at the Point of Generation
-
Solid Waste: Collect all unused or expired 2-Methyl-4-phenyl-1,2,4-triazole-3-thione powder. Use spark-proof tools to transfer the material into a designated hazardous waste container.[15]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing papers, contaminated gloves, pipette tips, or paper towels used for cleaning spills, must also be collected as hazardous waste.[1]
Step 2: Proper Containerization
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.
-
Select an Appropriate Container: The container must be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is typically appropriate.[11][16]
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration.[11]
-
Closure: The container must be kept closed at all times except when actively adding waste. This is a key regulatory requirement to prevent the release of fumes and to avoid spills.[12]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory step. It communicates the container's contents and associated hazards to all personnel.
-
Label Contents: The label must clearly state the words "Hazardous Waste" .[17]
-
Identify Chemical Constituents: List the full chemical name: "2-Methyl-4-phenyl-1,2,4-triazole-3-thione". Do not use abbreviations.
-
Indicate Hazards: Specify the potential hazards (e.g., "Irritant," "Harmful if Swallowed"). Hazard pictograms or an NFPA diamond may also be required.[17]
Step 4: Segregation and Interim Storage
Proper storage prevents dangerous reactions and ensures a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator.[17]
-
Segregation: Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, to prevent accidental ignition or reaction.[6]
-
Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks.[11][16]
Step 5: Final Disposal Arrangement
-
Contact EHS: Once the container is full, or if it has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to arrange for a pickup.[11][18]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste for final treatment, typically via incineration at a permitted facility.[7][19]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.[6]
-
Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[7][14]
-
Clean the spill area with a suitable solvent (consult EHS), and collect all cleaning materials as hazardous waste.[1]
-
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Regulation of Laboratory Waste. American Chemical Society.
- Prudent Disposal of 2H-Benzofuro[2,3-d]triazole: A General Protocol for Laboratory Chemical Waste. (2025). Benchchem.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- 3 Rules Regarding Chemical Waste in the Laboratory. (2023). Dan The Lab Safety Man.
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab.
- Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH.
- 3-Amino-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylicacid. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 1H-1,2,4-Triazole-3-thiol. (2025). Fisher Scientific.
- 1,2,4-TRIAZOLE CAS No 288-88-0 Material Safety Data Sheet. CDH Fine Chemical.
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025). Sigma-Aldrich.
- 1,2,4-Triazole - Safety Data Sheet. (2026). ChemicalBook.
- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). International Journal of Pharmaceutical Sciences and Research.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
- 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. ResearchGate.
- 3-Methyl-1,2,4-triazole SDS, 7170-01-6 Safety Data Sheets. Echemi.
- 3-Nitro-1H-1,2,4-Triazole Material Safety Data Sheet. Santa Cruz Biotechnology.
- Chemical Safety Data Sheet - 3-methyl-1H-1,2,4-triazole-5-thiol. (2025). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. echemi.com [echemi.com]
- 16. clinicallab.com [clinicallab.com]
- 17. danthelabsafetyman.com [danthelabsafetyman.com]
- 18. acs.org [acs.org]
- 19. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
